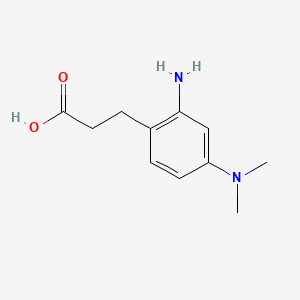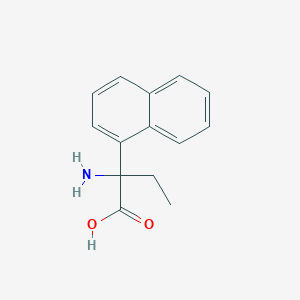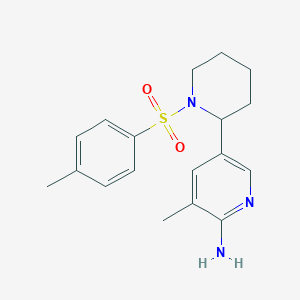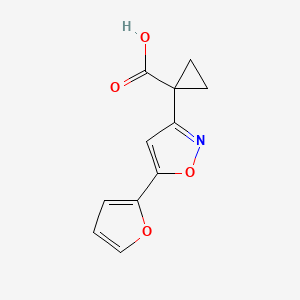
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate is a chemical compound with the molecular formula C7H10KNO3 and a molecular weight of 195.26 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a potassium ion and an aminoacetate group.
Preparation Methods
The synthesis of Potassium;2-(4-oxopent-2-en-2-ylamino)acetate involves several steps. One common synthetic route includes the reaction of 4-oxopent-2-en-2-ylamine with potassium hydroxide in an aqueous medium. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Hydrolysis: The compound can be hydrolyzed in acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Potassium;2-(4-oxopent-2-en-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Potassium;2-(4-oxopent-2-en-2-ylamino)acetate can be compared with other similar compounds, such as:
Potassium;2-(4-oxopent-2-en-2-ylamino)propanoate: This compound has a similar structure but with a propanoate group instead of an acetate group.
Sodium;2-(4-oxopent-2-en-2-ylamino)acetate: Similar to the potassium compound but with a sodium ion.
Potassium;2-(4-oxopent-2-en-2-ylamino)butanoate: This compound has a butanoate group instead of an acetate group.
The uniqueness of this compound lies in its specific structure and the presence of the potassium ion, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C7H10KNO3 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
potassium;2-(4-oxopent-2-en-2-ylamino)acetate |
InChI |
InChI=1S/C7H11NO3.K/c1-5(3-6(2)9)8-4-7(10)11;/h3,8H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI Key |
TYBXZQSCSNARCE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC(=O)C)NCC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)


![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)




![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
